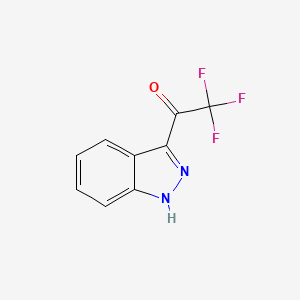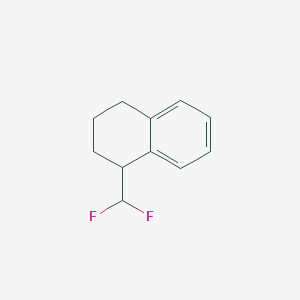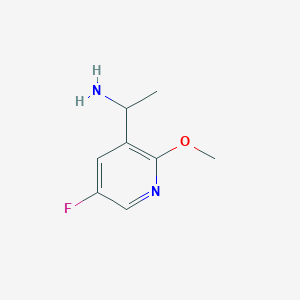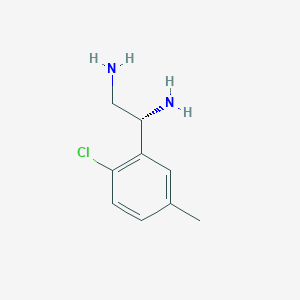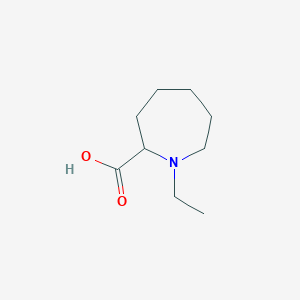
1-Ethylazepane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylazepane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) This compound is notable for its unique structure, which includes an azepane ring—a seven-membered nitrogen-containing ring—substituted with an ethyl group and a carboxyl group
Vorbereitungsmethoden
The synthesis of 1-ethylazepane-2-carboxylic acid can be achieved through several methods:
From Primary Alcohols and Aldehydes: The oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) can yield carboxylic acids.
From Nitriles and Amides: Hydrolysis of nitriles or amides in the presence of catalysts (H⁺ or OH⁻) can produce carboxylic acids.
Using Grignard Reagents: Reaction of Grignard reagents with carbon dioxide followed by acidification can form carboxylic acids.
From Esters: Acidic or basic hydrolysis of esters can yield carboxylic acids.
Industrial production methods often involve large-scale oxidation processes or hydrolysis reactions, optimized for yield and efficiency.
Analyse Chemischer Reaktionen
1-Ethylazepane-2-carboxylic acid undergoes various chemical reactions:
Formation of Salts: Reaction with bases can form carboxylate salts.
Common reagents include oxidizing agents (KMnO₄), reducing agents (LiAlH₄), and alcohols for esterification. Major products include esters, alcohols, and salts.
Wissenschaftliche Forschungsanwendungen
1-Ethylazepane-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethylazepane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The azepane ring may interact with biological macromolecules, affecting their function and activity. Detailed studies on its molecular pathways are ongoing to elucidate its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Ethylazepane-2-carboxylic acid can be compared with other carboxylic acids and azepane derivatives:
-
Similar Compounds
Azepane-2-carboxylic acid: Lacks the ethyl substitution, leading to different chemical properties.
1-Methylazepane-2-carboxylic acid: Substituted with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-ethylazepane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-10-7-5-3-4-6-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
KZRRQHOGOCRRGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


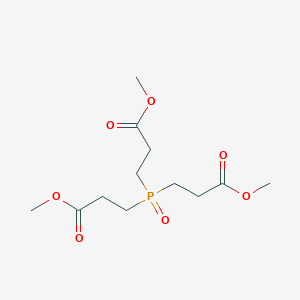
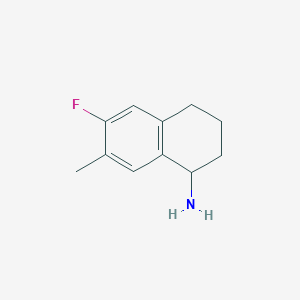



![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
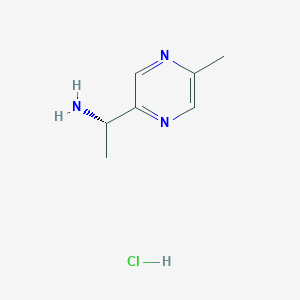
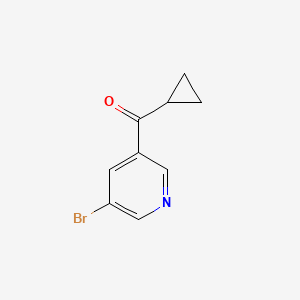

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
